4-aminoquinoline-3-carboxylic Acid
Overview
Description
The compound of interest, 4-aminoquinoline-3-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features an amino group at the fourth position and a carboxylic acid group at the third position on the quinoline ring system. This structure is related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediates, such as sydnones, or the use of reactions like the Sandmeyer reaction for the introduction of halogens. For instance, a method for synthesizing amide derivatives from tetrahydroisoquinoline-3-carboxylic acid through a sydnone intermediate under acidic conditions has been described, yielding good results . Similarly, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids has been achieved by synthesizing an amino intermediate and then replacing the amino group with a halogen . These methods highlight the versatility of quinoline derivatives in chemical synthesis.
Molecular Structure Analysis
Quinoline derivatives can form various molecular structures, including one-dimensional hydrogen-bonded chains. For example, the structures of proton-transfer compounds of 4,5-dichlorophthalic acid with different quinoline derivatives, such as 8-aminoquinoline, have been determined, revealing hydrogen-bonded chain structures formed through N(+)-H...O(carboxyl) extensions of cation-anion pairs . These findings illustrate the importance of interactive groups on the quinoline ring in forming low-dimensional hydrogen-bonded structures.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be influenced by the functional groups attached to the ring system. The presence of an amino group can facilitate reactions such as the Sandmeyer reaction, which is used to introduce halogens into the quinoline ring . Additionally, the carboxylic acid group can participate in reactions typical for carboxylic acids, such as esterification or amide formation, which can be useful in the synthesis of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like 4-aminoquinoline-3-carboxylic acid are determined by their molecular structure. The presence of both amino and carboxylic acid groups can affect the compound's solubility, acidity, and ability to form salts and zwitterions. These properties are crucial for the compound's behavior in biological systems and its potential applications in drug development. For example, the synthesis of 4-aminonicotinic acid, a key intermediate for cardiovascular and cerebrovascular drugs, involves the introduction of an amino group into nicotinic acid, which significantly alters its chemical properties .
Scientific Research Applications
- Medicinal Chemistry
- Quinoline and its derivatives have received considerable attention in drug design due to their broad spectrum of bioactivity .
- They have been used in the development of drugs for the control and eradication of malaria .
- The 4-aminoquinolines chloroquine (CQ) and amodiaquine (AQ) were considered the most important drugs for this purpose .
- The success of this class has been based on excellent clinical efficacy, limited host toxicity, ease of use, and simple, cost-effective synthesis .
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Antibacterial, Antifungal, Anti-virulence, Antiviral, and Anti-parasitic Agents
- Quinolines and quinolones, including 4-aminoquinoline, have been used as antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic agents .
- They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
- Recently, a series of quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .
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Anti-plasmodial Activity
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Organic Synthesis
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Materials Chemistry
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Anti-virulence Therapy
- Quinolines and quinolones, including 4-aminoquinoline, have been used as antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic agents .
- A promising alternative to the classic antibiotic approach has recently been established and is known as anti-virulence therapy .
- Instead of targeting microbial viability, this alternative strategy aims to target pathogens’ virulence machinery required to cause host damage and disease .
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HIV-1 Integrase Inhibitors
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Industrial and Synthetic Organic Chemistry
Safety And Hazards
Future Directions
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
4-aminoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFKMJWKPVAVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470018 | |
Record name | 4-aminoquinoline-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminoquinoline-3-carboxylic Acid | |
CAS RN |
68313-46-2 | |
Record name | 4-aminoquinoline-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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